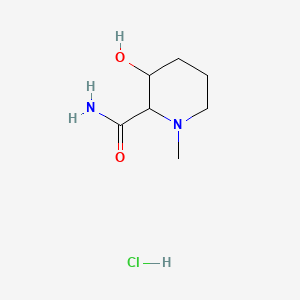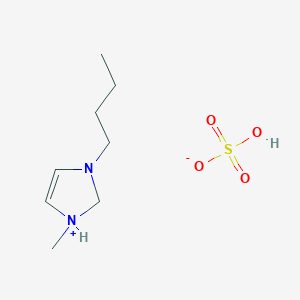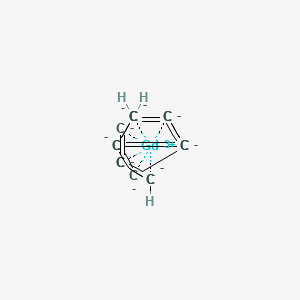![molecular formula C10H20ClN3 B12348470 N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride CAS No. 1856063-24-5](/img/structure/B12348470.png)
N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride is a chemical compound that belongs to the class of heterocyclic amines. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms at adjacent positions. The presence of the hydrochloride group indicates that it is in its salt form, which often enhances its solubility in water and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reductive amination of a pyrazole aldehyde with butan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like ethanol under mild conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification steps like crystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylamine
- N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-furylmethyl)butan-1-amine
Uniqueness
N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the butan-1-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
1856063-24-5 |
|---|---|
Molecular Formula |
C10H20ClN3 |
Molecular Weight |
217.74 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H19N3.ClH/c1-3-5-6-11-7-10-8-12-13(4-2)9-10;/h8-9,11H,3-7H2,1-2H3;1H |
InChI Key |
ZKHVHAAHPRLOKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CN(N=C1)CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




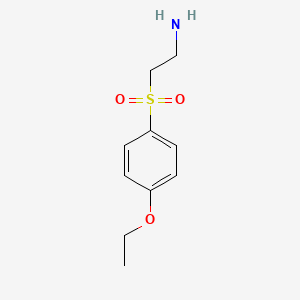

![[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol](/img/structure/B12348428.png)
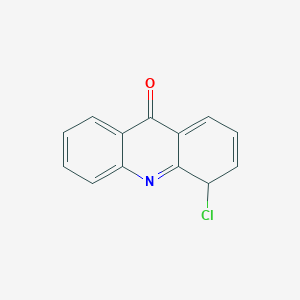
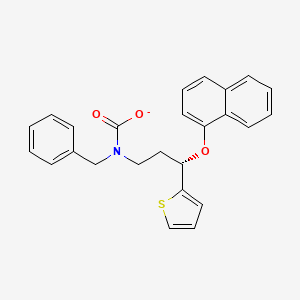
![Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+](/img/structure/B12348452.png)
![1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine](/img/structure/B12348459.png)

![N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine](/img/structure/B12348464.png)
